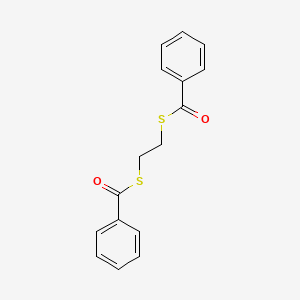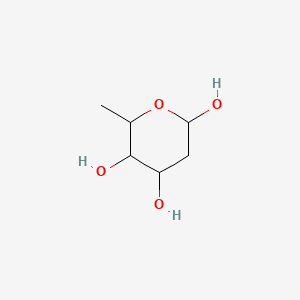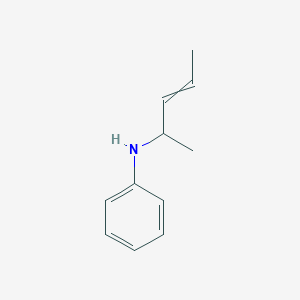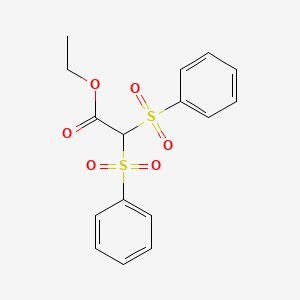
Ethyl bis(phenylsulfonyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl bis(phenylsulfonyl)acetate is an organic compound characterized by the presence of two phenylsulfonyl groups attached to an ethyl acetate backbone. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in various synthetic processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl bis(phenylsulfonyl)acetate can be synthesized through the reaction of ethyl acetate with phenylsulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the acetate group by the phenylsulfonyl groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl bis(phenylsulfonyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Bases like sodium hydroxide or potassium carbonate facilitate substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted ethyl acetate derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl bis(phenylsulfonyl)acetate finds applications in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Medicine: It is explored for its potential in drug development, particularly in designing inhibitors for specific enzymes.
Industry: this compound is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of ethyl bis(phenylsulfonyl)acetate involves its interaction with nucleophiles and electrophiles. The phenylsulfonyl groups act as electron-withdrawing groups, enhancing the reactivity of the acetate moiety. This reactivity allows the compound to participate in various chemical transformations, targeting specific molecular pathways and enzymes.
Vergleich Mit ähnlichen Verbindungen
Ethyl acetate: A simpler ester with a similar backbone but lacking the phenylsulfonyl groups.
Phenylsulfonyl chloride: A precursor in the synthesis of ethyl bis(phenylsulfonyl)acetate.
Bis(phenylsulfonyl)methane: A related compound with two phenylsulfonyl groups attached to a methane backbone.
Uniqueness: this compound is unique due to the presence of both ethyl acetate and phenylsulfonyl groups, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo multiple types of reactions makes it a valuable tool in organic synthesis and research.
Eigenschaften
CAS-Nummer |
39837-32-6 |
|---|---|
Molekularformel |
C16H16O6S2 |
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
ethyl 2,2-bis(benzenesulfonyl)acetate |
InChI |
InChI=1S/C16H16O6S2/c1-2-22-15(17)16(23(18,19)13-9-5-3-6-10-13)24(20,21)14-11-7-4-8-12-14/h3-12,16H,2H2,1H3 |
InChI-Schlüssel |
ZOXRJTYSJNCJFM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


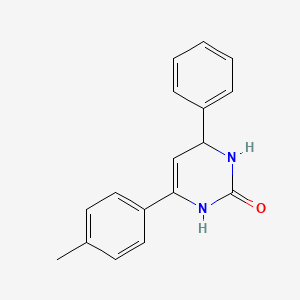
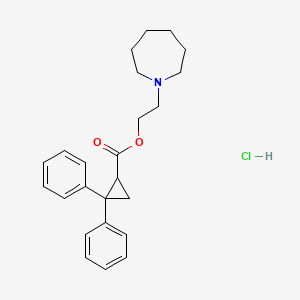
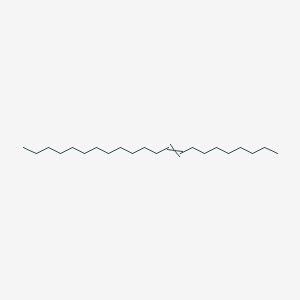

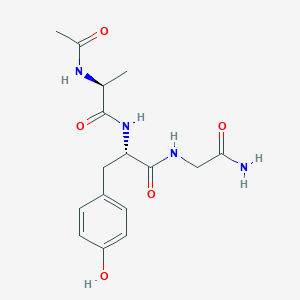
![N-[(4,5-diphenylimidazol-2-ylidene)amino]-4-methoxyaniline](/img/structure/B14660499.png)

